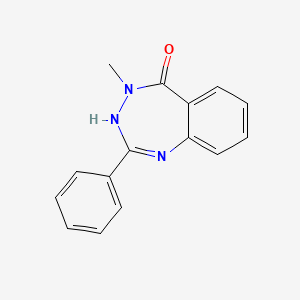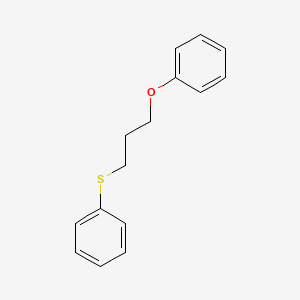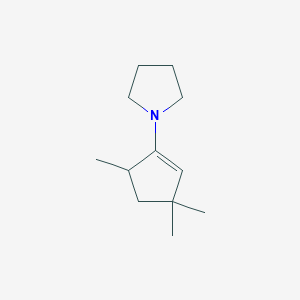![molecular formula C19H26BrNO2 B14600429 3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide CAS No. 59033-15-7](/img/structure/B14600429.png)
3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide is a quaternary ammonium compound with a pyridinium core. This compound is characterized by the presence of a butyl group at the 3-position and a 2-(3,4-dimethoxyphenyl)ethyl group attached to the nitrogen atom of the pyridinium ring. The bromide ion serves as the counterion to balance the positive charge on the pyridinium nitrogen.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide typically involves a multi-step process:
Alkylation of Pyridine: The initial step involves the alkylation of pyridine with butyl bromide to form 3-butylpyridine.
Quaternization: The 3-butylpyridine is then reacted with 2-(3,4-dimethoxyphenyl)ethyl bromide under quaternization conditions to form the desired quaternary ammonium compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the pyridinium ring.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products may include pyridine N-oxides.
Reduction: Reduced forms of the pyridinium ring.
科学的研究の応用
3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Butylpyridine: Lacks the 2-(3,4-dimethoxyphenyl)ethyl group.
1-(2-(3,4-Dimethoxyphenyl)ethyl)pyridinium Bromide: Lacks the butyl group.
Quaternary Ammonium Compounds: Similar in structure but with different alkyl or aryl groups.
Uniqueness
3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide is unique due to the combination of the butyl and 2-(3,4-dimethoxyphenyl)ethyl groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
59033-15-7 |
|---|---|
分子式 |
C19H26BrNO2 |
分子量 |
380.3 g/mol |
IUPAC名 |
3-butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C19H26NO2.BrH/c1-4-5-7-17-8-6-12-20(15-17)13-11-16-9-10-18(21-2)19(14-16)22-3;/h6,8-10,12,14-15H,4-5,7,11,13H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
OTKCPAYVGOFOJI-UHFFFAOYSA-M |
正規SMILES |
CCCCC1=C[N+](=CC=C1)CCC2=CC(=C(C=C2)OC)OC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]-](/img/structure/B14600347.png)
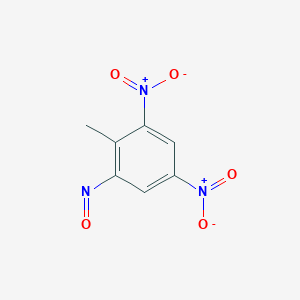
![Hexanoic acid, 6-[(methoxycarbonyl)amino]-3,6-dioxo-, ethyl ester](/img/structure/B14600363.png)



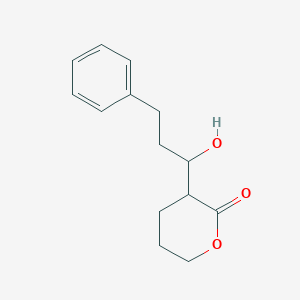


![3-(2,4,6-Trimethoxyphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14600398.png)
